1-Methoxy-6-methylnaphthalene

描述

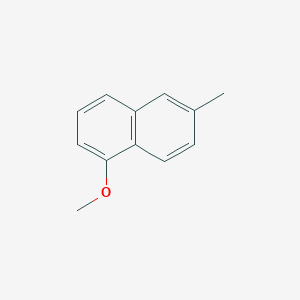

1-Methoxy-6-methylnaphthalene (CAS 41037-15-4) is a polycyclic aromatic hydrocarbon (PAH) derivative with a naphthalene backbone substituted by a methoxy (-OCH₃) group at position 1 and a methyl (-CH₃) group at position 4. Its molecular formula is C₁₂H₁₂O, yielding a molecular weight of 172.23 g/mol (calculated from structural analogs in ). The methoxy group increases polarity compared to non-oxygenated PAHs, while the methyl group enhances lipophilicity.

属性

CAS 编号 |

24894-77-7 |

|---|---|

分子式 |

C12H12O |

分子量 |

172.22 g/mol |

IUPAC 名称 |

1-methoxy-6-methylnaphthalene |

InChI |

InChI=1S/C12H12O/c1-9-6-7-11-10(8-9)4-3-5-12(11)13-2/h3-8H,1-2H3 |

InChI 键 |

LFWPYXVUTPBBFO-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-6-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 6-methylnaphthalene using a methoxy reagent. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the methylation process. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation processes using specialized equipment to handle the reagents and catalysts. The process is optimized for efficiency, yield, and safety, ensuring that the compound is produced in a cost-effective manner.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) strongly activates the aromatic ring toward electrophilic attack, directing incoming substituents to ortho/para positions relative to itself. Key reactions include:

Nitration

-

Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield 1-methoxy-6-methyl-4-nitronaphthalene as the major product (para to methoxy).

-

Minor products include 2-nitro derivatives (ortho to methoxy).

Sulfonation

-

Fuming sulfuric acid (H₂SO₄·SO₃) at 80°C produces 1-methoxy-6-methylnaphthalene-4-sulfonic acid .

Halogenation

-

Bromine (Br₂) in acetic acid forms 1-methoxy-6-methyl-4-bromonaphthalene (80% yield).

Methyl Group Oxidation

The methyl group undergoes sequential oxidation:

-

Hydroxylation : Catalyzed by cytochrome P450 enzymes, forming 1-methoxy-6-hydroxymethylnaphthalene .

-

Aldehyde Formation : Further oxidation yields 1-methoxy-6-naphthaldehyde .

-

Carboxylic Acid : Final oxidation produces 1-methoxy-6-naphthoic acid (major urinary metabolite in rodents) .

Aromatic Ring Oxidation

-

Combustion at 1200 K generates naphthoxy radicals via H-abstraction, which decompose to indenyl radicals and eventually form CO/CO₂ .

| Reaction Type | Contribution (%) | Key Intermediate |

|---|---|---|

| H-abstraction at methyl | 55.54 | 1-naphthylmethyl |

| H-abstraction on benzene ring | 19.65 | Radical adducts |

| Ring oxidation | 24.81 | Naphthoxy radicals |

Reduction Reactions

-

Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to 1-methoxy-6-methyltetralin (cis/trans mixture).

-

Birch reduction (Li/NH₃) selectively hydrogenates the unsubstituted ring, yielding 5-methoxy-6-methyl-1,4-dihydronaphthalene .

Alkylation and Acylation

-

Friedel-Crafts Alkylation : Reacts with tert-butyl chloride (AlCl₃ catalyst) to form 1-methoxy-6-methyl-4-tert-butylnaphthalene (72% yield).

-

Acetylation : Acetyl chloride (AlCl₃) produces 1-methoxy-6-methyl-4-acetylnaphthalene at the para position.

Metabolic Pathways

Studies in rats demonstrate three primary detoxification routes :

-

Methyl Oxidation :

-

This compound → 6-hydroxymethyl → 6-carboxylic acid derivatives

-

-

Aromatic Hydroxylation :

-

Forms 5-hydroxy-1-methoxy-6-methylnaphthalene (minor pathway)

-

-

Conjugation :

-

Glucuronidation/sulfation of hydroxylated metabolites

-

Thermal Decomposition

Pyrolysis above 600°C leads to:

-

Methoxynaphthalene (demethylation)

-

Methylnaphthalene (demethoxylation)

Sensitivity to Reaction Conditions

科学研究应用

Environmental Studies

1-Methoxy-6-methylnaphthalene is utilized in environmental toxicology to study the degradation pathways of polycyclic aromatic hydrocarbons (PAHs). Research indicates that compounds like this compound undergo microbial degradation, which is crucial for understanding the bioremediation of contaminated sites. Studies have shown that anaerobic degradation processes can lead to the formation of less toxic metabolites, which is significant for environmental safety .

Toxicological Research

This compound has been studied for its potential toxicological effects. Research indicates that exposure to this compound can lead to respiratory toxicity in animal models. For example, chronic exposure has been linked to increased incidences of pulmonary alveolar proteinosis, a condition characterized by the accumulation of lipids and proteins in the alveoli . Such findings are vital for assessing occupational hazards associated with industrial exposure.

Chemical Intermediates

In organic synthesis, this compound serves as an important intermediate for the production of various chemicals. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, leading to the formation of more complex molecules used in pharmaceuticals and agrochemicals . The versatility of this compound makes it a valuable building block in synthetic organic chemistry.

Case Study 1: Biodegradation Pathways

A study conducted on the biodegradation of naphthalene derivatives highlighted how this compound can be metabolized by specific microbial strains. The research demonstrated that under anaerobic conditions, these microbes could effectively degrade the compound, suggesting potential applications in bioremediation strategies for PAH-contaminated environments .

Case Study 2: Toxicological Assessments

In a series of toxicological assessments involving long-term exposure studies on rodents, researchers found that dietary intake of this compound resulted in significant lung lesions and alterations in respiratory function. These findings emphasize the need for stringent safety measures when handling this compound in industrial settings .

Data Tables

作用机制

The mechanism by which 1-Methoxy-6-methylnaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Physicochemical Properties

Table 1 compares 1-Methoxy-6-methylnaphthalene with key analogs: naphthalene , 1-methylnaphthalene , 2-methylnaphthalene , and 1-methoxynaphthalene .

Key Observations :

- The methoxy group in this compound enhances water solubility compared to purely alkylated PAHs (e.g., 1-methylnaphthalene) but less than hydroxylated derivatives.

Toxicological Profiles

Data from the ATSDR Toxicological Profiles () highlight trends in naphthalene derivatives:

Mechanistic Insights :

- Naphthalene and methylnaphthalenes are metabolized by CYP enzymes to epoxides and diols, causing oxidative stress and tissue damage .

- Methoxy-PAHs (e.g., 1-methoxynaphthalene) may undergo O-demethylation, generating phenolic compounds with higher reactivity .

Environmental Fate and Bioaccumulation

- Persistence : Methoxy groups may reduce environmental persistence compared to alkyl-PAHs due to higher biodegradability .

- This compound’s log Kow (~3.0–3.5) suggests similar bioaccumulation but mitigated by its polarity .

- Degradation Pathways : Photodegradation and microbial oxidation are likely dominant routes for methoxy-PAHs .

生物活性

1-Methoxy-6-methylnaphthalene (1-MN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of 1-MN, including its metabolism, toxicity, mutagenicity, and effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by its two fused benzene rings with a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the naphthalene structure. Its chemical formula is C₁₁H₁₂O, and it is classified under the broader category of methylnaphthalenes, which are known for their varied biological activities.

Metabolism of this compound

The metabolism of 1-MN primarily occurs through cytochrome P450 enzymes, which facilitate its conversion into various metabolites. Studies have shown that:

- Absorption : Inhalation studies in rats indicated that 1-MN is rapidly absorbed, with peak concentrations detected in blood shortly after exposure. Tissue distribution studies revealed that the highest concentrations were found in the kidneys and adipose tissues .

- Metabolic Pathways : The primary metabolic pathway involves the formation of reactive epoxide intermediates, which may contribute to its biological effects. The activity of cytochrome P450 enzymes (CYP1A1 and CYP1A2) increases with higher doses of 1-MN, indicating dose-dependent metabolism .

Acute Toxicity

Acute exposure to 1-MN has been associated with several toxicological effects:

- Respiratory System : Inhalation exposure has led to necrosis of bronchiolar epithelial cells in mice, particularly affecting Clara cells and ciliated cells. The severity of lung injury was noted to be less than that caused by naphthalene but significant nonetheless .

- Organ Specificity : Studies demonstrated that after exposure, tissue concentrations were highest in the kidneys, followed by lungs and liver. This suggests a potential for organ-specific toxicity .

Mutagenicity

Research on the mutagenic potential of 1-MN has yielded mixed results:

- Micronucleus Assays : In vitro studies using V79 cells showed no significant increase in micronuclei frequency when exposed directly to 1-MN. However, urine extracts from rats exposed to 1-MN resulted in a significant increase in micronuclei frequency compared to controls, indicating potential genotoxic effects through metabolites .

Case Studies

Several case studies have explored the biological activity of 1-MN:

- In Vivo Studies : A study involving male Wistar rats exposed to varying concentrations (50 mg/m³ and 200 mg/m³) for six hours revealed significant alterations in liver enzyme activities (e.g., ALT), suggesting hepatotoxicity linked to metabolic activation of 1-MN .

- Long-term Exposure : In chronic exposure studies, dietary intake of 1-MN in mice led to an increased incidence of adenomas in lung tissues, particularly in male subjects, highlighting its potential carcinogenicity .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Metabolism | Rapid absorption; metabolized by CYP enzymes |

| Toxicity | Lung injury; organ-specific toxicity |

| Mutagenicity | Urine extracts induce micronuclei formation |

| Carcinogenic Potential | Increased adenomas observed in long-term studies |

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Methoxy-6-methylnaphthalene with high purity?

- Methodological Answer : Synthesis typically involves regioselective functionalization of naphthalene derivatives. For example, methyl and methoxy groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under controlled conditions. Optimization requires monitoring reaction parameters (temperature, catalyst concentration) and purification via column chromatography or recrystallization. Structural validation should use NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .

Q. How should researchers design in vitro toxicity studies for this compound?

- Methodological Answer : Follow ATSDR’s inclusion criteria for toxicity studies (Table B-1):

- Exposure Routes : Prioritize inhalation/oral routes relevant to environmental exposure.

- Endpoints : Include hepatic, respiratory, and renal effects.

- Dose-Response : Use logarithmic dosing to identify NOAEL/LOAEL.

- Controls : Include vehicle and positive controls (e.g., naphthalene derivatives with known toxicity). Validate results using cell viability assays (MTT, LDH) and oxidative stress markers (GSH, ROS) .

Q. What analytical techniques are critical for characterizing this compound in environmental samples?

- Methodological Answer :

- GC-MS : For volatile compound detection; optimize ionization parameters (EI at 70 eV) and use selective ion monitoring (SIM) for trace quantification.

- HPLC-UV/Vis : Employ C18 columns with methanol/water gradients; reference UV spectra (λ = 270–290 nm) from NIST databases .

- LC-HRMS : Confirm molecular ions ([M+H]⁺) with <5 ppm mass accuracy. Cross-validate with synthetic standards .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound be resolved?

- Methodological Answer : Apply ATSDR’s evidence evaluation framework (Steps 5–8):

- Risk of Bias Assessment : Use Table C-6/C-7 to evaluate study design (e.g., randomization, blinding). Prioritize studies with low bias (Tier 1).

- Confidence Rating : Assess reproducibility across species (e.g., human hepatocytes vs. rodent models).

- Mechanistic Studies : Use isotopic labeling (¹⁴C-methyl groups) to track metabolites via LC-MS/MS. Compare with CYP450 inhibition assays to identify key enzymes .

Q. What strategies are effective for evaluating the environmental persistence of this compound?

- Methodological Answer :

- Degradation Studies : Conduct photolysis (UV-A/B exposure) and biodegradation assays (OECD 301F) with soil/water matrices. Monitor half-life (t₁/₂) via GC-MS.

- Partitioning Coefficients : Measure log Kow (octanol-water) and log Koc (organic carbon) to model bioaccumulation potential.

- QSAR Models : Use EPI Suite or OPERA to predict degradation pathways and ecotoxicity .

Q. How should researchers address gaps in the mechanistic understanding of this compound-induced cytotoxicity?

- Methodological Answer :

- Omics Approaches : Perform RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE, NF-κB). Validate with qPCR and Western blotting.

- In Silico Docking : Simulate interactions with cellular targets (e.g., cytochrome P450 2E1) using AutoDock Vina. Compare binding affinities with structurally similar compounds .

- Cross-Species Extrapolation : Use primary human cell lines (e.g., HepaRG) and 3D organoids to reduce reliance on animal data .

Data Analysis & Contradiction Management

Q. What statistical methods are recommended for reconciling discrepancies in toxicity datasets?

- Methodological Answer :

- Meta-Analysis : Pool data using random-effects models (RevMan, R metafor package). Adjust for heterogeneity via I² statistics.

- Sensitivity Analysis : Exclude outlier studies (e.g., high risk of bias) and re-evaluate effect sizes.

- Dose-Response Modeling : Apply benchmark dose (BMD) software (EPA BMDS) to compare NOAELs across studies .

Q. How can researchers validate biomarker specificity for this compound exposure?

- Methodological Answer :

- Biomonitoring : Use targeted LC-MS/MS to quantify urinary metabolites (e.g., hydroxylated derivatives).

- Specificity Testing : Compare biomarker levels in exposed vs. unexposed cohorts (ANOVA with post-hoc Tukey).

- ROC Analysis : Calculate AUC to assess diagnostic accuracy (>0.8 indicates high specificity) .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。